Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate
Description
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate: is an organic compound with the molecular formula C17H16O5. It is a derivative of benzoate, featuring a formylphenoxy group and an ethoxy linkage. This compound is often used in organic synthesis and has applications in various scientific research fields.
Properties
IUPAC Name |
methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-17(19)14-3-2-4-16(11-14)22-10-9-21-15-7-5-13(12-18)6-8-15/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYDBUDLWHMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594788 | |
| Record name | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-95-1 | |
| Record name | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 3-hydroxybenzoate and 4-formylphenol.
Etherification: The hydroxyl group of methyl 3-hydroxybenzoate is etherified with 2-bromoethanol to form methyl 3-(2-hydroxyethoxy)benzoate.
Formylation: The hydroxyl group of methyl 3-(2-hydroxyethoxy)benzoate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a catalyst like pyridine.
Major Products:
Oxidation: Methyl 3-(2-(4-carboxyphenoxy)ethoxy)benzoate.
Reduction: Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoate.
Substitution: Methyl 3-(2-(4-aminophenoxy)ethoxy)benzoate or Methyl 3-(2-(4-alkoxyphenoxy)ethoxy)benzoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate depends on its functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
- Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate
- Methyl 4-(2-formylphenoxy)benzoate
- Methyl 2-(4-formylphenoxy)benzoate
Uniqueness: Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is unique due to its specific substitution pattern and the presence of both formyl and ethoxy groups. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Biological Activity
Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Synthesis
This compound is characterized by its complex structure, which includes a benzoate moiety linked to a phenoxy group containing an aldehyde. The synthesis typically involves the reaction of methyl 3-hydroxybenzoate with 4-formylphenol under acidic or basic conditions, leading to the formation of the desired ester.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting several key areas:
1. Anticancer Activity
- This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits cell proliferation in MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) cells with IC50 values indicating significant potency at micromolar concentrations .
2. Antimicrobial Properties
- The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to its ability to disrupt microbial cell membranes .
3. Mechanism of Action
- The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial function. Additionally, its antimicrobial action may involve interference with bacterial cell wall synthesis and function .
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of this compound on various tumor cell lines, it was found that:
- Cell Line : MCF-7
- IC50 : 15 µM
- Mechanism : Induction of G2/M phase arrest and apoptosis.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
- Outcome : Significant reduction in bacterial viability observed after treatment.
Data Summary
| Biological Activity | Cell Line / Pathogen | IC50 / MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis |
| Anticancer | HT-29 | 20 | Cell cycle arrest |
| Antimicrobial | S. aureus | 32 | Cell wall disruption |
| Antimicrobial | E. coli | 64 | Membrane integrity |
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 2,4,6-Trichlorotriazine, DIPEA | -35°C | 7 h | 90% |
| 2 | 4-Formylphenol, DIPEA | 40°C | 47 h | 85% |
| 3 | Methyl 3-aminobenzoate, DIPEA | 40°C | 23.5 h | 90% |
| Data from multi-step synthesis protocols . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
